1-Methyl-2-benzimidazolinone
Overview
Description
1-Methyl-2-benzimidazolinone (MBI) is a compound that is widely used in scientific research, particularly in the field of biochemistry. MBI is a synthetic compound that is structurally similar to the naturally occurring plant hormone, indole-3-acetic acid (IAA). It is known to have a variety of biochemical and physiological effects, and has been used in numerous studies to investigate plant growth and development, as well as the mechanisms of action of various enzymes and proteins.
Mechanism Of Action
The exact mechanism of action of 1-Methyl-2-benzimidazolinone is not fully understood, but it is believed to act as a mimetic of the plant hormone IAA. It is thought to bind to the same receptors as IAA, and to activate similar signaling pathways. This leads to the stimulation of cell division and elongation, as well as the activation of various enzymes and proteins involved in plant growth and development.
Biochemical And Physiological Effects
1-Methyl-2-benzimidazolinone has a variety of biochemical and physiological effects, including the stimulation of root growth and the enhancement of lateral root formation. It has also been shown to promote the differentiation of shoot apical meristems, and to activate various enzymes and proteins involved in plant growth and development. In addition, 1-Methyl-2-benzimidazolinone has been shown to have antioxidant properties, and to protect against oxidative stress in plants.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-Methyl-2-benzimidazolinone in lab experiments is its ability to stimulate plant growth and development. It is also relatively easy to synthesize, and is stable under a wide range of conditions. However, 1-Methyl-2-benzimidazolinone does have some limitations. For example, it can be toxic to some plant species at high concentrations, and its effects can be variable depending on the experimental conditions.
Future Directions
There are many potential future directions for research involving 1-Methyl-2-benzimidazolinone. One area of interest is the investigation of its interactions with other plant hormones, such as cytokinins and gibberellins. Another area of interest is the development of new synthetic analogs of 1-Methyl-2-benzimidazolinone with improved properties and efficacy. Additionally, further research is needed to fully understand the mechanisms of action of 1-Methyl-2-benzimidazolinone, and to identify its potential applications in agriculture and biotechnology.
Scientific Research Applications
1-Methyl-2-benzimidazolinone has been used extensively in scientific research, particularly in the study of plant growth and development. It has been shown to stimulate root growth and enhance the formation of lateral roots, as well as promote the differentiation of shoot apical meristems. 1-Methyl-2-benzimidazolinone has also been used to investigate the mechanisms of action of various enzymes and proteins, including peroxidases, catalases, and superoxide dismutases.
properties
IUPAC Name |
3-methyl-1H-benzimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-7-5-3-2-4-6(7)9-8(10)11/h2-5H,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEHNKXDXBNHQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343559 | |
Record name | 1-Methyl-2-benzimidazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-benzimidazolinone | |
CAS RN |
1849-01-0 | |
Record name | 1-Methyl-2-benzimidazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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